(2E)-1-(3-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(3-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on one phenyl ring and an ethoxy group on the other phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 2-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Epoxides or carboxylic acids.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(3-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites in biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one: Lacks the ethoxy group, which may affect its reactivity and biological activity.
(2E)-1-(3-chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one: Contains a chlorine atom instead of bromine, which may influence its chemical properties and interactions.
(2E)-1-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Has a methoxy group instead of an ethoxy group, potentially altering its solubility and reactivity.
Uniqueness
The presence of both bromine and ethoxy groups in (2E)-1-(3-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one makes it unique compared to other chalcones
Properties
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO2/c1-2-20-17-9-4-3-6-13(17)10-11-16(19)14-7-5-8-15(18)12-14/h3-12H,2H2,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAIJISSDIZHLT-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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